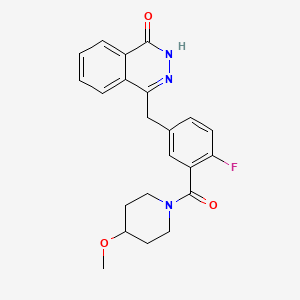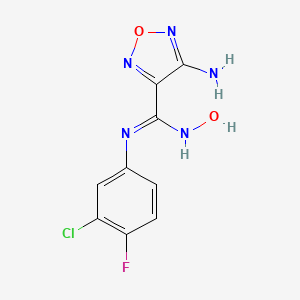
INCB024360
Übersicht
Beschreibung
IDO5L, auch bekannt als Indol-2,3-Dioxygenase 1-Inhibitor, ist eine potente Verbindung, die das Enzym Indol-2,3-Dioxygenase 1 inhibiert. Dieses Enzym spielt eine entscheidende Rolle im Stoffwechsel der essentiellen Aminosäure Tryptophan zu Kynurenin. IDO5L hat aufgrund seiner Fähigkeit, die Immunantwort durch Hemmung der Aktivität von Indol-2,3-Dioxygenase 1 zu modulieren, ein großes Potenzial in der Krebsforschung gezeigt .
Herstellungsmethoden
Die Synthese von IDO5L umfasst mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher synthetischer Weg beinhaltet die Verwendung von ortho-substituierten Anilinen, gefolgt von einer Cyclisierung mit Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Stickstoff-Bindungsbildung zu einer nicht aktivierten Kohlenstoff-Wasserstoff-Bindung . Industrielle Produktionsmethoden beinhalten oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
IDO5L durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: IDO5L kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in IDO5L vorhandenen funktionellen Gruppen modifizieren.
Substitution: IDO5L kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Titan(III)-chlorid für die Reduktion und verschiedene Oxidationsmittel für die Oxidation. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
IDO5L hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
IDO5L entfaltet seine Wirkung durch Hemmung des Enzyms Indol-2,3-Dioxygenase 1, das für die Umwandlung von Tryptophan zu Kynurenin verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert IDO5L die Kynureninspiegel und erhöht die Verfügbarkeit von Tryptophan. Diese Modulation des Tryptophanstoffwechsels beeinflusst die Funktion von Immunzellen und kann die Immunantwort gegen Tumoren verstärken . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Tryptophan-Kynurenin-Signalweg und verschiedene immunregulatorische Signalwege .
Wissenschaftliche Forschungsanwendungen
IDO5L has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Target of Action
INCB024360, also known as INCB14943 or IDO5L, is a potent and selective inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that mediates the oxidative cleavage of tryptophan, an amino acid essential for cell proliferation and survival .
Mode of Action
This compound interacts with IDO1 by inhibiting its activity, thereby preventing the degradation of tryptophan . This inhibition promotes the growth of T and natural killer (NK) cells, increases IFN-γ production, and reduces the conversion to regulatory T (Treg)–like cells . Furthermore, IDO1 induction triggers dendritic cell apoptosis, whereas this compound reverses this and increases the number of CD86 high dendritic cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan-kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite involved in suppressing the immune response . This leads to an increase in tryptophan levels and a decrease in kynurenine levels, thereby promoting immune cell proliferation and survival .
Biochemische Analyse
Biochemical Properties
INCB024360 effectively inhibits the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . This inhibition suppresses systemic tryptophan catabolism and tumor growth . The high inhibitory activity of this compound comes from two aspects: disturbing the ligand delivery tunnel and then preventing small molecules such as oxygen and water molecules from accessing the active site, as well as hindering the shuttle of substrate tryptophan with product kynurenine through the heme binding pocket .
Cellular Effects
This compound has been shown to increase the proliferation and activation of peripheral blood mononuclear cells (PBMCs) . It also stimulates antigen-specific cytotoxic T lymphocytes (CTLs) to produce more IFNγ and other type I cytokines . Treatment with this compound results in increased tumor cell lysis by antigen-specific CD8+ T cell lines derived from cancer patients .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . By inhibiting this enzyme, this compound suppresses systemic tryptophan catabolism, thereby disrupting the immune tolerance induced by many cancers . This results in the activation of T cell responses and the potential for increased immune response against tumors .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to effectively inhibit IDO1 activity at lower doses and for longer durations . Furthermore, this compound treatment of dendritic cells resulted in both increased cytokine production and increased tumor cell lysis by antigen-specific CD8+ T cell lines derived from cancer patients .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant inhibition of tumor growth in a lymphocyte-dependent manner
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . By inhibiting this enzyme, this compound disrupts the metabolic pathway of tryptophan catabolism .
Vorbereitungsmethoden
The synthesis of IDO5L involves several steps, starting from readily available starting materials. One common synthetic route includes the use of ortho-substituted anilines, followed by cyclization with carbon-carbon or carbon-nitrogen bond formation to an unactivated carbon-hydrogen bond . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
IDO5L undergoes various chemical reactions, including:
Oxidation: IDO5L can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in IDO5L.
Substitution: IDO5L can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include titanium(III) chloride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
IDO5L ist einzigartig in seiner hohen Potenz und Selektivität als Indol-2,3-Dioxygenase 1-Inhibitor. Ähnliche Verbindungen umfassen:
Epacadostat: Ein weiterer potenter Indol-2,3-Dioxygenase 1-Inhibitor, der in der Krebsforschung eingesetzt wird.
BMS-986242:
IDO-IN-3: Ein potenter Inhibitor von Indol-2,3-Dioxygenase 1 mit ähnlichen Anwendungen. IDO5L zeichnet sich durch seine hohe Potenz und Wirksamkeit bei der Modulation der Immunantwort aus.
Eigenschaften
IUPAC Name |
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLPIXNPASGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914471-09-3 | |
| Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of INCB024360 (Epacadostat)?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with IDO1?
A2: this compound binds to the heme cofactor within the catalytic site of IDO1. [, , ] This binding event directly inhibits the enzymatic activity of IDO1. [, , ]
Q3: What are the downstream effects of IDO1 inhibition by this compound?
A3: Inhibiting IDO1 with this compound leads to several downstream effects, including:
- Increased tryptophan levels: IDO1 normally breaks down tryptophan. Inhibition of IDO1 prevents this breakdown, leading to increased tryptophan levels. [, , ]
- Decreased kynurenine levels: Kynurenine is a product of tryptophan breakdown by IDO1. this compound-mediated IDO1 inhibition reduces kynurenine production. [, , , , ]
- Enhanced T-cell function: Increased tryptophan and decreased kynurenine create a more favorable environment for T-cell proliferation and activation. [, , , , ]
- Reduced regulatory T-cell (Treg) activity: this compound treatment has been associated with a reduction in tumor-associated Tregs, which suppress immune responses. [, ]
- Increased natural killer (NK) cell activity: this compound indirectly enhances the activity of NK cells, contributing to the overall anti-tumor immune response. []
Q4: Is the effect of this compound on IDO1 reversible?
A4: Yes, this compound is a reversible inhibitor of IDO1. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound is also known as 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. This information can be used to derive the molecular formula (C9H6ClFN4O3) and calculate the molecular weight (272.63 g/mol).
Q6: Is there any information available on the spectroscopic data of this compound?
A6: The provided abstracts do not include specific details on spectroscopic data for this compound.
Q7: Are there any studies on the material compatibility and stability of this compound under various conditions?
A7: The provided abstracts primarily focus on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is limited in these abstracts.
Q8: Does this compound possess any intrinsic catalytic properties?
A8: this compound is an enzyme inhibitor and does not exhibit intrinsic catalytic properties itself. It functions by binding to and inhibiting the catalytic activity of its target enzyme, IDO1.
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry and modeling have played a role in understanding the interactions of this compound with IDO1. [, ]
Q10: What insights have been gained from computational studies of this compound?
A10: * Molecular docking studies have been used to predict the binding mode of this compound within the active site of IDO1. [, ] * Quantum chemical calculations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided insights into the specific interactions between this compound and the heme cofactor of IDO1. []
Q11: What is known about the stability of this compound under various conditions?
A12: While the abstracts do not provide detailed information on stability under various conditions, one study focuses on addressing the potential metabolic liability associated with extensive glucuronidation of this compound in humans. []
Q12: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A12: The abstracts do not elaborate on specific formulation strategies for this compound.
Q13: Is there information about SHE regulations and compliance for this compound?
A13: The provided research focuses on the scientific and clinical aspects of this compound and does not provide details about SHE regulations and compliance.
Q14: What is the pharmacokinetic profile of this compound?
A14: Studies show that this compound exhibits favorable pharmacokinetic properties, including:
- Good oral bioavailability: It is well-absorbed after oral administration. [, , , ]
- Dose-proportional pharmacokinetics: Plasma concentrations increase proportionally with increasing doses. [, ]
- Relatively long half-life: This allows for once- or twice-daily dosing. [, ]
Q15: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A16: The pharmacokinetic profile of this compound, particularly its long half-life, contributes to its ability to achieve sustained inhibition of IDO1. [, , ] This sustained inhibition is crucial for its pharmacodynamic effects, including the reduction of kynurenine levels and enhancement of anti-tumor immunity. [, , , ]
Q16: Are there any known factors that influence the pharmacokinetics of this compound?
A17: Body weight has been identified as a significant covariate influencing this compound pharmacokinetics. []
Q17: How is the pharmacodynamic activity of this compound measured in vivo?
A17: The pharmacodynamic activity of this compound is primarily assessed by measuring:
- Plasma kynurenine levels: A decrease in plasma kynurenine levels indicates IDO1 inhibition. [, , , , ]
- Plasma kynurenine/tryptophan ratio: This ratio provides a more comprehensive measure of IDO1 activity. [, , ]
Q18: What is the evidence for the efficacy of this compound in preclinical models of cancer?
A18: Preclinical studies have demonstrated that this compound:
- Inhibits tumor growth in syngeneic mouse models: This effect was observed in various cancer models, including melanoma, colon carcinoma, and pancreatic carcinoma. [, , , , ]
- Enhances the efficacy of chemotherapy: Combining this compound with chemotherapy agents resulted in greater tumor growth inhibition compared with chemotherapy alone. []
- Synergizes with other immunotherapies: Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, led to improved anti-tumor responses in preclinical models. [, , , ]
Q19: What is the clinical experience with this compound in cancer patients?
A21: this compound has been evaluated in various clinical trials, both as a single agent and in combination with other therapies. [, , , , , , , , , , , , , ] While initial phase I studies showed promising signs of activity and an acceptable safety profile, [, ] a large phase III trial (ECHO-301) in melanoma combining this compound with pembrolizumab did not meet its primary endpoint. [] Subsequent analyses suggested that higher doses of this compound might be required for optimal efficacy in combination with anti-PD-1 therapies. []
Q20: Are there any specific strategies to improve the delivery of this compound to specific targets or tissues?
A20: The provided abstracts do not delve into specific drug delivery strategies for this compound.
Q21: What analytical methods are used to characterize and quantify this compound and its metabolites?
A26: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to measure this compound and its metabolites in biological samples. [, , , , ] Additionally, quantitative mass spectrometry imaging (qMSI) has been employed to assess the intratumoral distribution of tryptophan metabolites following this compound treatment. []
Q22: Is there information available on the environmental impact and degradation of this compound?
A22: The provided abstracts focus on the biological and pharmacological aspects of this compound, and information regarding its environmental impact and degradation is not included.
Q23: Are there any studies on the dissolution rate and solubility of this compound in various media?
A23: The provided abstracts do not offer specific details on the dissolution and solubility properties of this compound.
Q24: Is there information on quality control and assurance measures for this compound during development, manufacturing, and distribution?
A24: The provided research papers do not delve into the specifics of quality control and assurance measures for this compound.
Q25: What is known about the immunogenicity and immunological responses elicited by this compound?
A25: The abstracts primarily focus on this compound's effects on the immune system through IDO1 inhibition and do not provide detailed information on its potential immunogenicity.
Q26: Is there information available on this compound's interactions with drug transporters and strategies to modulate these interactions?
A26: The provided abstracts do not provide specific details on this compound's interactions with drug transporters.
Q27: Is there information on the biocompatibility and biodegradability of this compound?
A27: The provided abstracts focus on the pharmacological and clinical aspects of this compound and do not contain information about its biocompatibility and biodegradability.
Q28: Are there any alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and impact?
A28: The provided abstracts do not provide a comparative analysis of this compound with other IDO1 inhibitors or alternative therapeutic approaches.
Q29: Are there strategies for the recycling and waste management of this compound?
A29: The research papers primarily focus on the therapeutic potential and do not offer information on the recycling and waste management of this compound.
Q30: What are the key tools and resources available for research on this compound?
A37: The provided abstracts highlight the use of preclinical models, such as syngeneic mouse models, and clinical trials to investigate the efficacy and safety of this compound. [, , , , , , , ] Additionally, analytical techniques like LC-MS/MS and qMSI are essential for studying the drug's pharmacokinetics and pharmacodynamics. [, , , , ]
Q31: What are the historical milestones in the development of this compound?
A38: While the abstracts do not provide a detailed historical account, they collectively illustrate the progression of this compound from preclinical studies to early-phase clinical trials, highlighting its initial promise as a potential cancer immunotherapy. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


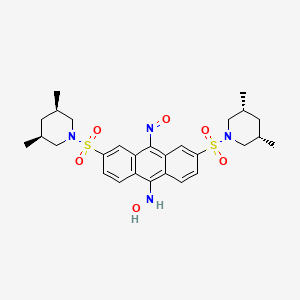



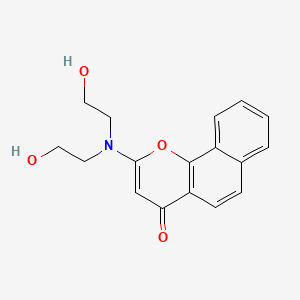



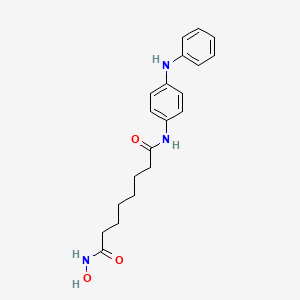
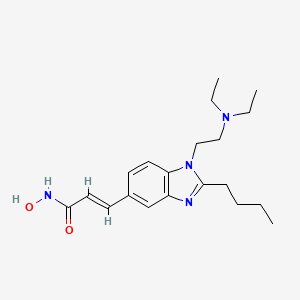

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

